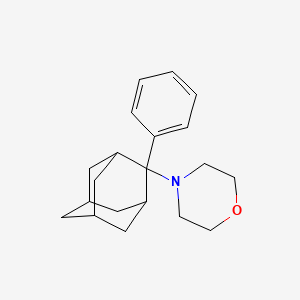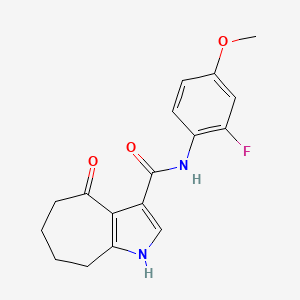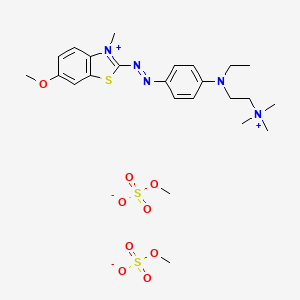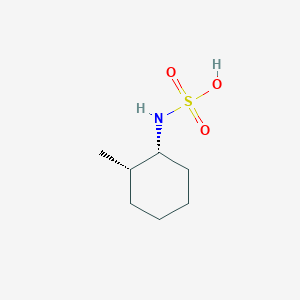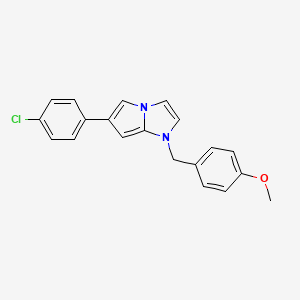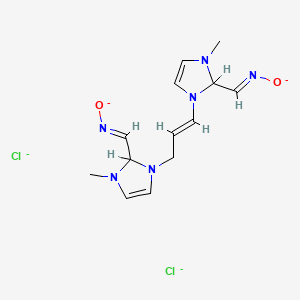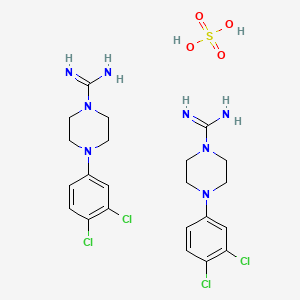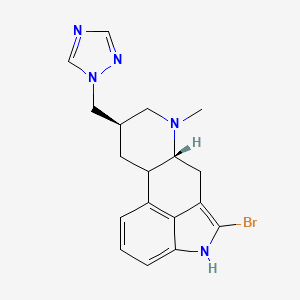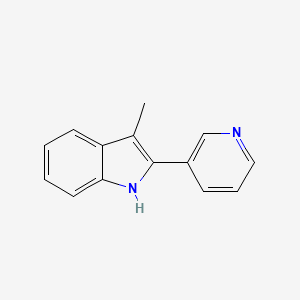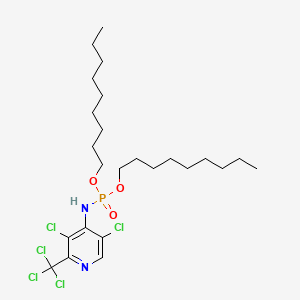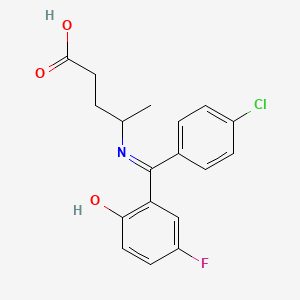
4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is a complex organic compound with the molecular formula C17H15ClFNO3 This compound is known for its unique structural features, which include a chlorophenyl group, a fluoro-hydroxyphenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid typically involves the condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzaldehyde in the presence of an amine catalyst. The resulting intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial processes may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl and fluoro-hydroxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-5-fluoro-2-hydroxybenzophenone: Shares structural similarities but lacks the pentanoic acid moiety.
4-Chloro-5’-fluoro-2’-hydroxybenzophenone: Another structurally related compound with similar functional groups.
Uniqueness
4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is unique due to its combination of chlorophenyl, fluoro-hydroxyphenyl, and pentanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
104775-03-3 |
|---|---|
Molecular Formula |
C18H17ClFNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C18H17ClFNO3/c1-11(2-9-17(23)24)21-18(12-3-5-13(19)6-4-12)15-10-14(20)7-8-16(15)22/h3-8,10-11,22H,2,9H2,1H3,(H,23,24) |
InChI Key |
YYLYMTSWIFAIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


